3-Ethylheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

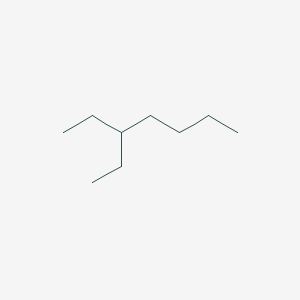

Structure

3D Structure

Properties

IUPAC Name |

3-ethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-7-8-9(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVQKOKKLWHNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871242 | |

| Record name | 3-Ethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 3-Ethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15869-80-4, 73507-01-4 | |

| Record name | Heptane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptane is a branched-chain alkane with the chemical formula C9H20. As a member of the nonane isomer group, it is a colorless liquid at room temperature and is characterized by its non-polar nature. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended to serve as a vital resource for researchers, scientists, and professionals in drug development and other scientific fields. The precise understanding of these properties is fundamental for its application as a solvent, in chemical synthesis, and for predicting its behavior in various experimental and industrial settings.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are critical for handling, storage, and application of the compound.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H20 | [1][2][3][4] |

| Molecular Weight | 128.26 g/mol | [1][3][5][6] |

| CAS Number | 15869-80-4 | [1][2][4] |

| Appearance | Colorless liquid | [3] |

| Odor | Faint gasoline-like | [7] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Density | 0.7230 - 0.727 g/mL | 20 °C | [6][8][9][10][11] |

| Boiling Point | 119 - 143.2 °C | Atmospheric Pressure | [6][8][9][10][12] |

| Melting Point | -115 to -114.9 °C | Atmospheric Pressure | [6][8][10] |

| Water Solubility | 219.8 µg/L | Temperature not specified | [4][6][10] |

| Refractive Index | 1.4070 - 1.4093 | 20 °C | [6][9][10][12] |

| Vapor Pressure | Data not readily available | ||

| LogP (Octanol-Water Partition Coefficient) | 4.8 | Computed | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (ASTM D1078)

The boiling point of this compound is determined using a standard distillation method, such as that outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[1]

Methodology:

-

A 100 mL sample of this compound is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to pass through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature interval from the initial boiling point to the point at which the last of the liquid evaporates. For a pure compound like this compound, this range should be narrow.

-

The barometric pressure is recorded and the boiling point is corrected to standard pressure if necessary.

Determination of Density (ASTM D4052)

The density of liquid hydrocarbons such as this compound is accurately measured using a digital density meter, following a procedure like ASTM D4052.[2]

Methodology:

-

The digital density meter, which operates on the oscillating U-tube principle, is calibrated using a certified reference standard of known density.

-

A small, bubble-free sample of this compound is introduced into the thermostatted measuring cell of the instrument.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density of the sample is automatically calculated from the oscillation period and the calibration data. The measurement is typically performed at a standard temperature, such as 20°C.

Determination of Melting Point (OECD 102)

The melting point of this compound, which is the temperature at which it transitions from a solid to a liquid, can be determined using methods described in OECD Guideline 102. Given its low melting point, a cryostat is required.

Methodology (Capillary Method):

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in a temperature-controlled block or bath within a cryostat.

-

The temperature is slowly lowered until the sample solidifies completely.

-

The temperature is then slowly raised at a controlled rate (e.g., 0.5-1°C per minute).

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is the melting point.

Determination of Water Solubility (OECD 105)

The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105, which is suitable for substances with low solubility.[5]

Methodology (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no entrained droplets of the organic phase are included. Centrifugation may be used to aid separation.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC).

Structure-Property Relationship

The chemical structure of this compound directly influences its physical properties. The following diagram illustrates the relationship between its molecular structure and its key physicochemical characteristics.

Caption: Relationship between the molecular structure of this compound and its key physical properties.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

An In-depth Technical Guide to 3-Ethylheptane: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethylheptane, a branched alkane, and its isomers. It details the structural formula, isomerism, physicochemical properties, experimental protocols for synthesis and analysis, and logical relationships between its isomeric forms. This document is intended to serve as a detailed resource for professionals in research, chemical sciences, and drug development who require a thorough understanding of this compound and its related structures.

The Structural Formula of this compound

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀.[1] Its nomenclature, according to the International Union of Pure and Applied Chemistry (IUPAC), precisely defines its structure. The parent chain is "heptane," indicating a continuous chain of seven carbon atoms. The prefix "3-ethyl" specifies that an ethyl group (–CH₂CH₃) is attached to the third carbon atom of this main chain.

-

Molecular Formula: C₉H₂₀

-

Molar Mass: Approximately 128.26 g/mol [2]

-

CAS Registry Number: 15869-80-4[1]

-

Condensed Structural Formula: CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂CH₃

-

Skeletal Structure: (A proper chemical structure image would be rendered here).

Isomerism in this compound

This compound is one of 35 constitutional isomers of nonane, all sharing the molecular formula C₉H₂₀.[3] These isomers have the same number and type of atoms but differ in their atomic connectivity. The isomerism associated with this compound can be categorized as follows:

Constitutional Isomers

Constitutional isomers (or structural isomers) of this compound include a wide variety of branched and straight-chain alkanes. These variations in carbon skeleton lead to different physical and chemical properties. Examples include:

-

Straight-chain isomer: n-Nonane

-

Methyloctanes: e.g., 2-Methyloctane, 3-Methyloctane, 4-Methyloctane

-

Dimethylheptanes: e.g., 2,2-Dimethylheptane, 3,4-Dimethylheptane

-

Trimethylhexanes: e.g., 2,2,4-Trimethylhexane, 2,3,4-Trimethylhexane

-

Diethylpentane: 3,3-Diethylpentane

Generally, increased branching in isomers leads to a lower boiling point due to a reduction in the molecule's surface area, which weakens the intermolecular van der Waals forces.[4]

Stereoisomers

Stereoisomerism occurs in molecules with the same connectivity but a different spatial arrangement of atoms. This compound exhibits stereoisomerism due to the presence of a chiral center. The third carbon atom is bonded to four different groups: a hydrogen atom, an ethyl group, a propyl group, and a butyl group. This chirality means that this compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-ethylheptane and (S)-3-ethylheptane. Several other nonane isomers also possess chiral centers.

Mandatory Visualizations

Caption: Logical relationship of nonane isomers, highlighting this compound and its chirality.

Data Presentation: Physicochemical Properties of Nonane Isomers

The following table summarizes key quantitative data for this compound and a selection of its constitutional isomers. All compounds share the molecular formula C₉H₂₀ and a molar mass of approximately 128.26 g/mol .

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) |

| n-Nonane | 150.8[3] | -53.5[3] | 0.718[5] |

| 2-Methyloctane | 143.2[6] | -80.1[6] | ~0.713 |

| 3-Methyloctane | 144.0[7] | -108.0[8] | 0.721[8] |

| This compound | 143.2 | -114.9 | 0.723 |

| 2,3-Dimethylheptane | 132.0[9] | -113.0[9] | 0.724[9] |

| 2,6-Dimethylheptane | 135.2[10] | -103.0[10] | 0.709[10] |

| 3,4-Dimethylheptane | 140.6[11] | N/A | ~0.730 |

| 4,4-Dimethylheptane | 136.0 | N/A | ~0.720[12] |

| 2,2,4-Trimethylhexane | 127.0 | N/A | ~0.716 |

| 2,3,5-Trimethylhexane | N/A | N/A | 0.730 |

Experimental Protocols

Synthesis of Branched Alkanes via Grignard Reaction

A common laboratory method for synthesizing highly branched alkanes involves a multi-step process beginning with a Grignard reaction. This protocol provides a general framework for producing a tertiary alcohol, which is then converted to the target alkane.

Objective: To synthesize a branched alkane (e.g., this compound) from a ketone and an organomagnesium halide.

Methodology:

-

Step 1: Grignard Reagent Formation & Reaction with Ketone

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings.

-

Initiate the reaction with a small iodine crystal.

-

Slowly add a solution of an appropriate alkyl halide (e.g., 1-bromopropane) in anhydrous diethyl ether to form the Grignard reagent (propylmagnesium bromide).

-

Once formation is complete, cool the flask in an ice bath.

-

Add a solution of a ketone (e.g., 4-heptanone) in anhydrous diethyl ether dropwise to the Grignard reagent with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the resulting tertiary alcohol (e.g., 4-ethyl-4-heptanol) with diethyl ether.

-

-

Step 2: Dehydration of the Tertiary Alcohol

-

To the crude tertiary alcohol, add a strong acid catalyst, such as 85% phosphoric acid or sulfuric acid.[10]

-

Heat the mixture (e.g., to 100°C) for approximately one hour to induce elimination and form a mixture of alkenes.

-

Cool the reaction, add water, and extract the alkene products with a nonpolar solvent.

-

-

Step 3: Hydrogenation of the Alkene Mixture

-

Dissolve the crude alkene mixture in a suitable solvent like ethanol in a high-pressure hydrogenation vessel.

-

Add a catalyst, typically 5-10% palladium on carbon (Pd/C).[10]

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours.

-

Carefully release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude alkane product.

-

Purify the final product using fractional distillation or column chromatography.

-

Analysis of Isomers by Gas Chromatography (GC)

Gas chromatography is the premier analytical technique for separating and identifying volatile organic compounds like alkane isomers due to its high resolution.

Objective: To separate and identify the components of a mixture containing this compound and its isomers.

Methodology:

-

Sample and Standard Preparation:

-

Prepare a standard solution containing known C₇-C₁₀ n-alkanes in a volatile solvent like hexane. This will be used to determine retention indices.

-

Dilute the unknown sample mixture in hexane to an appropriate concentration (e.g., ~50 mg/L).

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.

-

Column: A non-polar capillary column (e.g., SH-I-1MS or similar, with a polydimethylsiloxane stationary phase) is ideal. Column dimensions might be 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen with a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program: A temperature gradient is crucial for resolving complex mixtures. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 150°C.

-

Hold: Maintain 150°C for 5 minutes.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1.0 µL) of the sample into the GC.

-

Record the resulting chromatogram, which displays detector response versus retention time.

-

Identify peaks by comparing their retention times to those of known standards or by using retention indices (Kovats indices), which normalize retention times relative to n-alkanes.

-

For unambiguous identification, especially in complex mixtures, couple the GC to a Mass Spectrometer (GC-MS). The mass spectrum of each separated component provides a unique fragmentation pattern that acts as a molecular fingerprint.

-

References

- 1. tceq.texas.gov [tceq.texas.gov]

- 2. quora.com [quora.com]

- 3. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 4. 2-Methyloctane | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHYLOCTANE CAS#: 2216-33-3 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,4-Dimethylheptane | C9H20 | CID 136827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hexane, 2,2,4-trimethyl- [webbook.nist.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of 3-Ethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Ethylheptane. The document details two viable synthetic strategies: the Corey-House synthesis and a multi-step approach involving a Grignard reaction followed by dehydration and hydrogenation. Additionally, the limitations of the Wurtz reaction for the synthesis of unsymmetrical alkanes like this compound are discussed. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathways and workflows.

Corey-House Synthesis Pathway

The Corey-House synthesis is a powerful method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of unsymmetrical alkanes with high yields.[1][2] The reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][3] For the synthesis of this compound, this can be achieved by reacting lithium diethylcuprate with 1-bromopentane.

Overall Reaction

(CH₃CH₂)₂CuLi + CH₃(CH₂)₄Br → CH₃(CH₂)₃CH(CH₂CH₃)CH₂CH₃ + CH₃CH₂Cu + LiBr

Experimental Protocol

Materials:

-

Bromoethane

-

Lithium wire

-

Copper(I) iodide

-

1-Bromopentane

-

Anhydrous diethyl ether

-

Anhydrous pentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Preparation of Ethyllithium

-

Under an inert atmosphere (e.g., argon or nitrogen), place freshly cut lithium wire (2.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add anhydrous diethyl ether to the flask to cover the lithium.

-

Slowly add a solution of bromoethane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of lithium. The reaction is exothermic and should be initiated with gentle warming if necessary.

-

Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete reaction.

Step 2: Preparation of Lithium Diethylcuprate (Gilman Reagent)

-

In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents based on bromoethane) in anhydrous diethyl ether.

-

Cool this suspension to 0 °C in an ice bath.

-

Slowly add the prepared ethyllithium solution from Step 1 to the stirred suspension of copper(I) iodide. The reaction mixture will change color as the Gilman reagent forms.

-

Allow the mixture to stir at 0 °C for 30 minutes.

Step 3: Coupling Reaction

-

To the freshly prepared lithium diethylcuprate solution at 0 °C, add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise from a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Step 4: Workup and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Bromoethane, Lithium, Copper(I) Iodide, 1-Bromopentane | General Knowledge |

| Solvent | Anhydrous Diethyl Ether | [1][3] |

| Reaction Temperature | 0 °C to Room Temperature | [4] |

| Typical Yield | 70-90% | [1][5] |

Signaling Pathway Diagram

Caption: Corey-House synthesis workflow for this compound.

Grignard Reaction, Dehydration, and Hydrogenation Pathway

This multi-step approach first constructs a tertiary alcohol with the desired carbon skeleton using a Grignard reaction. The alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to the final alkane product. For this compound, the synthesis starts with the reaction of ethylmagnesium bromide and 3-pentanone to form 3-ethyl-3-heptanol.

Overall Reaction Scheme

Step 1: Grignard Reaction CH₃CH₂MgBr + (CH₃CH₂CH₂)₂CO → (CH₃CH₂CH₂)₂C(OH)CH₂CH₃

Step 2: Dehydration (CH₃CH₂CH₂)₂C(OH)CH₂CH₃ --[H₂SO₄, heat]--> Mixture of 3-ethylhept-3-ene and 3-ethylhept-2-ene + H₂O

Step 3: Catalytic Hydrogenation Mixture of alkenes + H₂ --[PtO₂]--> CH₃(CH₂)₃CH(CH₂CH₃)CH₂CH₃

Experimental Protocols

Protocol 2.2.1: Synthesis of 3-Ethyl-3-heptanol (Grignard Reaction)

Materials:

-

Magnesium turnings

-

Bromoethane

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere.

-

Prepare the Grignard reagent by slowly adding a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether to the magnesium.

-

Once the Grignard reagent formation is complete, cool the flask to 0 °C.

-

Add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-ethyl-3-heptanol, which can be purified by distillation.

Protocol 2.2.2: Dehydration of 3-Ethyl-3-heptanol

Materials:

-

3-Ethyl-3-heptanol

-

Concentrated sulfuric acid (or phosphoric acid)

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Place 3-ethyl-3-heptanol (1.0 equivalent) in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Set up for fractional distillation and gently heat the mixture. The alkene products will distill as they are formed. The temperature for the dehydration of tertiary alcohols is typically between 25-80 °C.[6][7]

-

Collect the distillate, wash it with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and distill to obtain a mixture of 3-ethylheptene isomers.

Protocol 2.2.3: Catalytic Hydrogenation of 3-Ethylheptene Isomers

Materials:

-

Mixture of 3-ethylheptene isomers

-

Ethanol (or ethyl acetate)

-

Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Dissolve the alkene mixture (1.0 equivalent) in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of PtO₂ (e.g., 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent by distillation to yield this compound. Further purification can be done by fractional distillation if necessary.

Quantitative Data

| Step | Reactants | Solvent | Typical Yield | Reference |

| Grignard Reaction | Ethylmagnesium bromide, 3-Pentanone | Anhydrous Diethyl Ether | 80-95% | [8] |

| Dehydration | 3-Ethyl-3-heptanol, H₂SO₄ | - | 70-90% | [6] |

| Hydrogenation | 3-Ethylheptene isomers, H₂ | Ethanol | >95% | [9] |

Experimental Workflow Diagram

Caption: Grignard, dehydration, and hydrogenation workflow.

Wurtz Reaction: A Note on its Limitations

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[10] While effective for the synthesis of symmetrical alkanes, it is generally a poor choice for preparing unsymmetrical alkanes like this compound from two different alkyl halides (e.g., ethyl bromide and 1-bromopentane). This is due to the formation of a statistical mixture of products: the desired cross-coupled product (this compound) and two self-coupled products (butane and decane).[11]

Expected Products

-

CH₃CH₂Br + CH₃(CH₂)₄Br + Na →

-

CH₃CH₂CH₂CH₃ (Butane)

-

CH₃(CH₂)₈CH₃ (Decane)

-

CH₃(CH₂)₃CH(CH₂CH₃)CH₂CH₃ (this compound)

-

The separation of these alkanes by distillation can be challenging due to their similar boiling points, making this route inefficient for obtaining pure this compound. Disproportionation reactions can also occur, leading to the formation of ethane, ethene, pentane, and pentene as byproducts.[12]

Logical Relationship Diagram

Caption: Product distribution in the Wurtz reaction.

References

- 1. byjus.com [byjus.com]

- 2. grokipedia.com [grokipedia.com]

- 3. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 5. collegedunia.com [collegedunia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What is Wurtz Reaction? - Examples, Mechanism [tutoroot.com]

- 11. can give me the mechanism of Wurtz reaction and which alkane is prepa - askIITians [askiitians.com]

- 12. sarthaks.com [sarthaks.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethylheptane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Ethylheptane. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ (terminal methyls of ethyl and butyl groups) | ~0.9 | Triplet |

| CH₂ (of ethyl and butyl groups) | ~1.2-1.4 | Multiplet |

| CH (methine proton) | ~1.1 | Multiplet |

Note: Specific chemical shift values and coupling constants can be found in the spectral data available from repositories such as SpectraBase.[1][2]

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| C1, C1' | ~14 |

| C2, C2' | ~25 |

| C3 | ~42 |

| C4 | ~29 |

| C5 | ~23 |

| C6 | ~14 |

| C7 | ~11 |

Note: The numbering corresponds to the carbon atoms in the this compound structure. Assignments are based on typical chemical shifts for alkanes and may vary slightly depending on the solvent and experimental conditions. Data is available on SpectraBase.[1]

Table 3: IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C-H bend (CH₂) | 1450-1470 | Medium |

| C-H bend (CH₃) | 1370-1380 | Medium |

Source: The National Institute of Standards and Technology (NIST) WebBook and other spectroscopic databases provide vapor-phase IR spectra for this compound.[3][4] The spectra of simple alkanes are primarily characterized by absorptions from C-H stretching and bending vibrations.[5]

Table 4: Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 99 | [M-C₂H₅]⁺ |

| 71 | [M-C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Source: Mass spectral data for this compound is available from the NIST WebBook.[3][6] The fragmentation of unbranched alkanes in mass spectrometry typically involves the cleavage of C-C bonds, leading to a series of alkyl carbocations.[7][8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[9][10] The concentration for ¹H NMR is typically 5-20 mg/0.6 mL, while for ¹³C NMR, a higher concentration of 20-50 mg/0.6 mL may be used.[9] The spectrum is acquired on an NMR spectrometer, such as a Varian A-60.[2][11] The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[9] Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[9] For referencing, tetramethylsilane (TMS) is often used as an internal standard.[12]

2.2 Infrared (IR) Spectroscopy

The infrared spectrum of this compound can be obtained in the vapor phase.[3][11] The sample is introduced into a gas cell with windows transparent to IR radiation (e.g., NaCl or KBr).[13] The spectrum is then recorded using an IR spectrometer, such as a DIGILAB FTS-14.[11] The instrument measures the absorption of infrared radiation at different wavenumbers, revealing the vibrational modes of the molecule.[13] For liquid samples, a thin film can be placed between two salt plates.

2.3 Mass Spectrometry (MS)

For mass analysis, this compound is introduced into the ion source of a mass spectrometer, where it is ionized.[7] Electron ionization (EI) is a common method for alkanes.[14] In this process, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a molecular ion ([M]⁺).[8][14] The molecular ion and any fragment ions produced are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[7][14] The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

Diagram 1: Spectroscopic Analysis of this compound

Caption: Relationship between spectroscopic methods and structural information for this compound.

Diagram 2: General Experimental Workflow for Spectroscopic Analysis

Caption: A simplified workflow for obtaining and analyzing spectroscopic data.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Heptane, 3-ethyl- [webbook.nist.gov]

- 4. Heptane, 3-ethyl- [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Heptane, 3-ethyl- [webbook.nist.gov]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. This compound | C9H20 | CID 51806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. webassign.net [webassign.net]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 3-Ethylheptane: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for 3-Ethylheptane, a branched alkane hydrocarbon. The information herein is compiled for easy reference in research and development settings.

Chemical Identity and Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20. As a branched alkane, its properties are of interest in various fields, including solvent chemistry and as a component in fuel studies. Accurate identification and characterization are crucial for its application in experimental and developmental work.

The primary identifiers and molecular weight are summarized below for quick reference.

Data Presentation

The fundamental physicochemical properties of this compound are presented in the table below. This data is essential for stoichiometric calculations, analytical method development, and safety assessments.

| Parameter | Value | Source |

| CAS Number | 15869-80-4 | [1][2][3][4][5] |

| Molecular Formula | C9H20 | [1][3][4][5] |

| Molecular Weight | 128.2551 g/mol | [1][2][4] |

Structural and Relational Information

To visually represent the core data, the following diagram illustrates the relationship between the common name of the compound and its key identifiers.

Experimental Protocols

This document serves as a reference for the fundamental physicochemical properties of this compound. As such, it does not detail specific experimental protocols. For methodologies related to the determination of these properties, researchers are encouraged to consult standard analytical chemistry texts and the references cited within the source databases.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Ethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Ethylheptane, a branched alkane hydrocarbon. The document collates available data, outlines general experimental methodologies for the determination of these properties, and presents the information in a structured format for ease of reference and comparison.

Physicochemical Data Summary

The boiling and melting points of this compound have been reported with some variability across different sources. This section aggregates the available quantitative data into a clear and concise table.

| Physical Property | Reported Value | Source |

| Boiling Point | 143.1 °C | [1] |

| 143 °C | [2] | |

| 119 °C | [3] | |

| Melting Point | -115 °C | [3] |

| Not Available | [2] | |

| Molecular Formula | C₉H₂₀ | [1][2][4][5] |

| Molecular Weight | 128.255 g/mol | [1][5] |

Experimental Protocols

While specific experimental protocols for the determination of the boiling and melting points of this compound are not detailed in the reviewed literature, this section outlines generalized and widely accepted methodologies for determining these physical constants for organic compounds such as alkanes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant at a given pressure.

Apparatus:

-

A heating apparatus (e.g., oil bath, heating mantle, or a Mel-Temp apparatus)

-

A small test tube or a Thiele tube

-

A thermometer calibrated for the expected temperature range

-

A capillary tube, sealed at one end

-

Boiling chips

General Procedure:

-

A small sample of this compound (a few milliliters) is placed in the test tube with a boiling chip to ensure smooth boiling.

-

The thermometer is positioned in the test tube such that the bulb is just above the surface of the liquid.

-

The apparatus is gently heated.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb, resulting in a constant temperature reading, is recorded as the boiling point. The atmospheric pressure should also be recorded as boiling points are pressure-dependent.[6][7]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Given that this compound has a very low melting point, a specialized low-temperature apparatus is required.

Apparatus:

-

A melting point apparatus with a cooling stage (e.g., a cryostat)

-

A capillary tube

-

A low-temperature thermometer

General Procedure:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is cooled to a temperature well below its expected melting point.

-

The temperature is then slowly raised at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[6]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling and melting points of a chemical substance like this compound.

Caption: A generalized workflow for determining the boiling and melting points.

Signaling Pathways and Biological Activity

As a simple, non-polar hydrocarbon, this compound is not known to be involved in any biological signaling pathways. Its primary relevance in a biological context would be related to its toxicological properties at high concentrations, consistent with other volatile alkanes, rather than specific biochemical interactions.

References

An In-depth Technical Guide to the Solubility of 3-Ethylheptane in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethylheptane, a branched alkane hydrocarbon. Understanding the solubility of this nonpolar compound is critical in various applications, including its use as a solvent, in fuel formulations, and as a reference compound in chemical analysis. This document compiles available quantitative solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility assessment.

Core Principles of this compound Solubility

This compound (C9H20) is a nonpolar aliphatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The intermolecular forces at play in this compound are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Due to its nonpolar nature, this compound is expected to be readily miscible with other nonpolar organic solvents such as hexane, toluene, and other hydrocarbons. Conversely, it exhibits very low solubility in polar solvents, most notably water.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound is limited, with most of the specific measurements focusing on its solubility in water.

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Temperature (°C) |

| Water | H₂O | Polar | 219.8 µg/L | Not Stated[1][2] |

Note: The temperature for the water solubility measurement was not specified in the available literature.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid hydrocarbon like this compound in various solvents can be carried out using several established experimental methods. The choice of method often depends on the expected solubility range and the physical properties of the solute and solvent.

The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the solubility of a substance in a particular solvent, especially for generating equilibrium solubility data.[3][4]

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Glass flasks or vials with airtight seals

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound (the solute) is added to a known volume of the solvent in a sealed glass flask. The amount of this compound should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: The flask is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.[5] The agitation should be vigorous enough to promote mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After the equilibration period, the agitation is stopped, and the mixture is allowed to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow for the separation of the two phases (the saturated solvent phase and the excess this compound phase). If necessary, centrifugation can be used to facilitate a clear separation.

-

Sampling: A sample of the clear, saturated solvent phase is carefully withdrawn using a syringe or pipette, taking care not to disturb the undissolved this compound layer.

-

Quantification: The concentration of this compound in the collected sample is determined using a suitable analytical technique. For a volatile hydrocarbon like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly sensitive and specific method. A calibration curve is prepared using standard solutions of this compound of known concentrations in the same solvent to accurately quantify the amount in the experimental sample.

-

Data Reporting: The solubility is reported as the concentration of this compound in the solvent, typically in units of g/L, mg/mL, or mole fraction, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in a given solvent using the shake-flask method.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Ethylheptane

This technical guide provides a comprehensive overview of the thermochemical data for 3-Ethylheptane (C₉H₂₀). It is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and detailed thermodynamic information for this branched alkane. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and presents a logical workflow for data acquisition and analysis.

Core Thermochemical Data

The following tables present critically evaluated thermochemical data for this compound in its liquid and ideal gas phases. This information is crucial for understanding its behavior in chemical reactions and for process design and modeling.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity at Constant Pressure (Ideal Gas)

| Temperature (K) | Molar Heat Capacity (C_p°) (J/mol·K) | Standard Molar Entropy (S°) (J/mol·K) | Standard Molar Enthalpy of Formation (Δ_fH°) (kJ/mol) |

| 298.15 | 188.5 | 458.4 | -225.7 |

Data sourced from the National Institute of Standards and Technology (NIST) WebBook and Cheméo.[1][2]

Table 2: Thermochemical Data for Liquid this compound

| Temperature (K) | Molar Heat Capacity (C_p) (J/mol·K) | Standard Molar Entropy (S°) (J/mol·K) | Standard Molar Enthalpy of Formation (Δ_fH°) (kJ/mol) |

| 298.15 | 254.2 | 354.9 | -266.3 |

Data sourced from the NIST/TRC Web Thermo Tables.[1]

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The primary methods for alkanes like this compound are combustion calorimetry for determining the enthalpy of formation and adiabatic calorimetry for measuring heat capacity.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound is determined by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Oxygen Pressurization: The bomb is filled with high-pressure, pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

-

Correction Factors: Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the air) and sulfuric acid (if sulfur impurities are present), as well as for the energy of the ignition wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic Calorimetry for Heat Capacity

The heat capacity of liquid this compound is measured using an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

Methodology:

-

Sample Loading: A known mass of this compound is placed in a sample cell within the calorimeter.

-

Adiabatic Shield: The sample cell is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell at all times. This minimizes heat loss or gain.

-

Heating: A known quantity of electrical energy is supplied to a heater within the sample cell, causing a small, incremental increase in the temperature of the sample.

-

Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input using a platinum resistance thermometer.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise.

-

Data Collection: This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing thermochemical data for a substance like this compound.

Caption: Workflow for thermochemical data determination.

References

An In-depth Technical Guide on the Natural Occurrence of 3-Ethylheptane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 3-ethylheptane. Directed at researchers, scientists, and drug development professionals, this document synthesizes available data on the presence of this compound and related branched-chain alkanes in natural sources. Due to the limited direct reporting of this compound, this guide broadens its scope to include the general occurrence of alkanes in geological and biological systems, potential biosynthetic pathways for branched-chain alkanes, and standardized experimental protocols for their extraction and identification. This guide aims to be a valuable resource for researchers investigating volatile organic compounds and their potential applications.

Introduction

This compound (C₉H₂₀) is a branched-chain alkane, a class of saturated hydrocarbons. While straight-chain and simple branched alkanes are known constituents of crude oil and are found as volatile organic compounds (VOCs) in various organisms, the specific natural occurrence of this compound is not well-documented in scientific literature. This guide addresses this knowledge gap by providing a thorough review of existing literature and contextualizing the potential for its natural occurrence within the broader framework of hydrocarbon biochemistry and geochemistry.

Geological Occurrence of Alkanes

Crude oil, or petroleum, is a complex mixture of hydrocarbons, and serves as the primary geological source of alkanes.[1][2][3][4] The composition of crude oil varies significantly depending on its source.[1] The main types of hydrocarbons present are alkanes (paraffins), cycloalkanes (naphthenes), and aromatic hydrocarbons.[1] Alkanes are the most common type of hydrocarbon in crude oil.[1]

Table 1: General Composition of Crude Oil by Hydrocarbon Type

| Hydrocarbon Type | Average Composition (by weight) | Range (by weight) |

| Alkanes (Paraffins) | 30% | 15% to 60% |

| Naphthenes (Cycloalkanes) | 49% | 30% to 60% |

| Aromatics | 15% | 3% to 30% |

| Asphaltics | 6% | Remainder |

While detailed analyses of crude oil can identify a vast number of specific isomers, the presence and concentration of this compound are not commonly reported in general compositional analyses. Its presence is plausible as a minor component within the complex mixture of C9 alkanes.

Biological Occurrence of Alkanes

Alkanes are also produced by a variety of living organisms, where they can function as semiochemicals, structural components of cuticles, or metabolic byproducts. The identification of specific alkane isomers from biological sources is an active area of research.

Plants are known to produce a wide array of volatile organic compounds, including alkanes. One notable example is Aquilaria sinensis, a tree species valued for the production of agarwood. While this compound has not been directly reported, a complex branched-chain alkane, 3-ethyl-5-(2-ethylbutyl)-octadecane, has been identified in the volatile components of this plant.[5][6][7] This finding suggests that the enzymatic machinery for producing complex branched alkanes exists in this species.

Table 2: Examples of Alkanes Identified in Aquilaria sinensis

| Compound Name | Molecular Formula | Source Organ |

| 3-ethyl-5-(2-ethylbutyl)-octadecane | C₂₆H₅₄ | Leaves, Blossoms, Seeds, Peel |

Data sourced from a GC-MS study of the chemical components of different Aquilaria sinensis organs.[5]

Another plant, Trianthema decandra, has been reported to contain various phytochemicals, including terpenoids and alkaloids, but specific data on its volatile alkane composition, including the presence of this compound, is not available in the reviewed literature.[8][9][10][11]

Bacteria are known to synthesize branched-chain fatty acids, which are precursors to branched-chain alkanes.[12][13][14][15][16] The biosynthesis of these compounds is initiated using primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[12][14][17] This metabolic capability suggests that microorganisms are a potential, though unconfirmed, source of a variety of branched-chain alkanes.

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of branched-chain alkanes is closely linked to the synthesis of branched-chain fatty acids (BCFAs). In many bacteria, the synthesis of BCFAs is initiated with short, branched-chain acyl-CoA primers.[12][14] These primers are typically derived from the degradation of branched-chain amino acids. For instance, isobutyryl-CoA is derived from valine, and 2-methylbutyryl-CoA is derived from isoleucine.[14][18][19][20][21]

A plausible, though theoretical, biosynthetic pathway for a C9 branched-chain alkane like this compound could involve the use of a propionyl-CoA starter unit and subsequent elongation with malonyl-CoA, with a branching step involving the incorporation of an ethyl group. However, a more likely pathway for branched alkanes involves the use of branched primers. The diagram below illustrates a generalized pathway for the synthesis of iso and anteiso fatty acids, which are common types of BCFAs in bacteria.

Caption: Generalized biosynthetic pathway for branched-chain fatty acids and alkanes.

Experimental Protocols

The analysis of volatile alkanes from natural sources requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for the separation and identification of these compounds.[22][23][24][25][26]

Two common methods for the extraction of volatile compounds from plant matrices are steam distillation and supercritical fluid extraction (SFE).

Protocol 5.1.1: Steam Distillation

-

Sample Preparation: Fresh or dried plant material is ground to increase the surface area.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for steam distillation.[27][28][29][30]

-

Distillation: Steam is passed through the plant material, causing the volatile compounds to evaporate.

-

Condensation: The steam and volatile compound mixture is then cooled in a condenser, and the immiscible oil is collected.

-

Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Analysis: The extracted oil is then analyzed by GC-MS.

Protocol 5.1.2: Supercritical Fluid Extraction (SFE)

-

Sample Preparation: The plant material is dried and ground.

-

SFE System: A supercritical fluid extractor is used with carbon dioxide as the solvent.[31][32][33][34][35]

-

Extraction Parameters: The temperature and pressure are optimized to selectively extract the desired compounds. For non-polar volatiles, typical conditions might be 40-60°C and 100-200 bar.

-

Fractionation: The extracted compounds are collected by depressurizing the CO₂, which returns to a gaseous state, leaving the extract behind.

-

Analysis: The extract is dissolved in a suitable solvent and analyzed by GC-MS.

Caption: General experimental workflow for the analysis of volatile alkanes from plant material.

-

Injection: The extracted sample is injected into the GC.

-

Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar column is typically used for hydrocarbon analysis.

-

Ionization: As the compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio.

-

Detection and Identification: A mass spectrum is generated for each compound, which can be compared to spectral libraries (e.g., NIST) for identification. Retention indices can be used to further confirm the identity of the compounds.

Conclusion

The natural occurrence of this compound remains an open question, with no direct and conclusive evidence of its presence in geological or biological systems reported in the reviewed scientific literature. However, the general presence of a wide variety of branched-chain alkanes in nature, from crude oil to plant volatiles, suggests that its existence as a minor component in some natural sources is plausible. The biosynthetic machinery for creating branched hydrocarbon chains is known to exist, particularly in microorganisms. Further research, employing high-resolution analytical techniques on a broader range of natural samples, is required to definitively determine the natural occurrence and potential biological or geochemical significance of this compound. This guide provides the foundational knowledge and experimental framework to support such future investigations.

References

- 1. tutorchase.com [tutorchase.com]

- 2. crownoil.co.uk [crownoil.co.uk]

- 3. hornchurchhighschool.com [hornchurchhighschool.com]

- 4. Crude Oil, Hydrocarbons, and Alkanes | Revision Science [revisionscience.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Octadecane, 3-ethyl-5-(2-ethylbutyl)- | C26H54 | CID 292285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Trianthema decandra L: A review on its phytochemical and pharmacological profile | Semantic Scholar [semanticscholar.org]

- 11. scribd.com [scribd.com]

- 12. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 17. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 21. Isobutyryl-CoA|High-Purity Biochemical|Research Use [benchchem.com]

- 22. granthaalayahpublication.org [granthaalayahpublication.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 26. researchgate.net [researchgate.net]

- 27. scribd.com [scribd.com]

- 28. ijche.com [ijche.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00371C [pubs.rsc.org]

- 33. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Extracting volatile compounds from single plants using supercritical fluid extraction | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Analysis of 3-Ethylheptane using Gas Chromatography

Introduction

3-Ethylheptane is a volatile organic compound (VOC) and a member of the alkane family. Accurate and reliable quantification of this compound is crucial in various fields, including environmental monitoring, industrial quality control, and chemical research. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile compounds like this compound.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using GC coupled with a Flame Ionization Detector (FID), a robust and sensitive detector for hydrocarbons.

Principle of Gas Chromatography

Gas chromatography separates compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3] The sample is vaporized and carried by an inert gas (mobile phase) through a column containing the stationary phase.[3] Compounds that have a higher affinity for the stationary phase will travel through the column more slowly, while compounds with a lower affinity will move faster, thus achieving separation. The detector at the end of the column measures the quantity of each separated component.[4]

Instrumentation

A standard gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. The main components of the GC system include an injector, a capillary column, a column oven, and the detector.[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is a critical step to ensure accurate and reproducible results.[4][5] The primary goal is to obtain a representative sample that is compatible with the GC system.[5]

a. Liquid Samples (e.g., organic solvents, chemical reaction mixtures):

-

Direct Injection: If the concentration of this compound is within the optimal range of the detector and the sample matrix is non-volatile and will not interfere with the analysis, direct injection can be performed.

-

Accurately weigh or measure a known volume of the sample.

-

Dilute the sample with a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 10 µg/mL.[6]

-

Transfer the diluted sample to a 1.5 mL glass autosampler vial.[6]

-

Ensure the sample is free of particles by centrifugation or filtration if necessary.[5][6]

-

-

Headspace Sampling: For samples where the matrix is complex or non-volatile, headspace sampling is a preferred technique to introduce only the volatile analytes into the GC system.[1][5]

-

Accurately weigh a known amount of the sample (e.g., 100-500 mg) into a headspace vial.[1]

-

Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve or suspend the sample.[1]

-

Seal the vial tightly with a septum and crimp cap.[1]

-

Incubate the vial at a constant temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[7]

-

A heated gas-tight syringe is then used to inject a specific volume of the headspace gas into the GC inlet.[1]

-

b. Gaseous Samples (e.g., air, process gas):

-

Direct Gas Injection: Use a gas-tight syringe to directly inject a known volume of the gas sample into the GC inlet.

-

Solid Phase Microextraction (SPME): SPME is a solvent-free technique where a fiber coated with a stationary phase is exposed to the gas sample.[5][8] The analytes adsorb to the fiber, which is then desorbed in the hot GC inlet.[5]

GC-FID Method Parameters

The following table outlines the recommended starting parameters for the GC-FID analysis of this compound. These parameters may need to be optimized depending on the specific instrument and sample matrix.

| Parameter | Recommended Condition |

| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen at a constant flow of 1-2 mL/min[1] |

| Inlet Temperature | 250°C[1][7] |

| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 50°C, hold for 2 minutesRamp: 15°C/min to 220°CFinal Hold: 5 minutes at 220°C[1] |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C[7] |

| Hydrogen Flow | ~30 mL/min (or as per manufacturer's recommendation) |

| Air Flow | ~300 mL/min (or as per manufacturer's recommendation) |

| Makeup Gas (N2 or He) | ~25 mL/min (or as per manufacturer's recommendation) |

Calibration and Quantification

-

External Standard Method: Prepare a series of calibration standards of this compound in a suitable solvent at different known concentrations.

-

Inject each standard and record the peak area.

-

Create a calibration curve by plotting the peak area versus the concentration of this compound.

-

The concentration of this compound in the unknown sample can be determined by injecting the sample, measuring the peak area, and interpolating the concentration from the calibration curve.

Data Presentation

Quantitative data from the analysis should be summarized in a clear and structured format.

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| Standard 1 | |

| Standard 2 | |

| Standard 3 | |

| Standard 4 | |

| Standard 5 | |

| Correlation Coefficient (R²) | > 0.995 |

Table 2: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 | |

| Limit of Detection (LOD) | To be determined | |

| Limit of Quantitation (LOQ) | To be determined | |

| Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 80-120% |

Visualizations

Caption: Experimental workflow for the GC analysis of this compound.

Caption: Logical relationship of the main components of a gas chromatography system.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organomation.com [organomation.com]

- 5. iltusa.com [iltusa.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for 3-Ethylheptane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-ethylheptane as a non-polar solvent in chemical reactions. This document includes its physicochemical properties, potential applications with a focus on reactions typically conducted in non-polar aprotic environments, and generalized experimental protocols.

Introduction to this compound as a Solvent

This compound (C_9H_20) is a branched-chain alkane that serves as a non-polar, aprotic solvent.[1][2] Its chemical structure and physical properties make it a potential alternative to other non-polar solvents like hexane and heptane, particularly in applications where different boiling points, freezing points, or solvency characteristics are desired. As a saturated hydrocarbon, it is relatively inert, making it suitable for a variety of chemical reactions where the solvent is not intended to participate in the reaction mechanism.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its application as a solvent, influencing factors such as reaction temperature, solubility of reagents, and post-reaction work-up procedures.

| Property | Value | Reference |

| Molecular Formula | C_9H_20 | [1][2] |

| Molecular Weight | 128.26 g/mol | [1][2][3] |

| Boiling Point | 143.2 °C | [3][4] |

| Melting Point | -114.9 °C | [3] |

| Density | 0.723 - 0.727 g/mL | [3][4] |

| Refractive Index | 1.407 - 1.4093 | [3][4] |

| Water Solubility | 219.8 µg/L (temperature not stated) | [3] |

| CAS Number | 15869-80-4 | [2][5] |

Applications in Organic Synthesis

While specific documented uses of this compound as a primary solvent in published reaction protocols are not abundant in readily available literature, its properties as a non-polar aprotic solvent suggest its suitability for a range of organic reactions. Branched alkanes are known to be soluble in non-polar organic solvents and can be ideal for certain applications in organic chemistry. Below are detailed protocols for two common reaction types where a non-polar, aprotic solvent like this compound is theoretically applicable. These protocols are based on general methodologies for these reactions and should be adapted and optimized for specific substrates and scales.

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, typically a carbonyl compound. The reaction must be carried out under anhydrous conditions as Grignard reagents are highly basic and react with protic solvents. Non-polar, aprotic solvents like ethers are commonly used, but alkanes can also serve as co-solvents or, in some cases, the primary solvent, particularly for the subsequent reaction of the prepared Grignard reagent.

Generalized Protocol for a Grignard Reaction using a Non-Polar Alkane Solvent:

Objective: To synthesize a tertiary alcohol via the reaction of a ketone with a Grignard reagent in a non-polar aprotic medium.

Materials:

-

Magnesium turnings

-

Alkyl or aryl halide (e.g., bromobenzene)

-

Ketone (e.g., benzophenone)

-

Anhydrous this compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (for initiation)

-

Iodine crystal (as an initiator)

-

Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

-

Drying agent (e.g., anhydrous sodium sulfate)

Experimental Workflow:

Caption: Workflow for a Grignard Reaction.

Methodology:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel, add magnesium turnings.

-

Add a small crystal of iodine to help initiate the reaction.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve the alkyl or aryl halide in anhydrous this compound and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

-

Reaction with the Electrophile:

-

Dissolve the ketone in anhydrous this compound.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents). The reaction is often carried out in aprotic solvents, and while ethers and other polar aprotic solvents are common, non-polar solvents can also be employed, especially for non-stabilized ylides.

Generalized Protocol for a Wittig Reaction using a Non-Polar Alkane Solvent:

Objective: To synthesize an alkene from an aldehyde and a phosphonium ylide in a non-polar aprotic medium.

Materials:

-

Alkyltriphenylphosphonium halide (Wittig salt)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous this compound

-

Aldehyde or ketone

-

Anhydrous diethyl ether or THF (for ylide generation)

-

Hexanes for extraction/purification